N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-7-18-14(20)11-5-4-10(9-12(11)17-15(18)22)13(19)16-6-8-21-2/h4-5,9H,3,6-8H2,1-2H3,(H,16,19)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIVKQSURCDIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the initial formation of the quinazoline core, followed by the introduction of the 2-methoxyethyl, propyl, and sulfanylidene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in forming the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization and chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may target cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
Uniqueness
What sets N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O4S2 |
| Molecular Weight | 490.64 g/mol |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCN4CCOCC4 |
| InChI Key | RYCYHZBFZUSVSI-SDXDJHTJSA-N |
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, compounds containing the thiazolidine scaffold demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the effectiveness of standard antibiotics such as ampicillin and streptomycin by 10 to 50 times .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 |
| Compound 11 | 0.011 | Not specified |
| Compound 12 | 0.015 | Not specified |
The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed the highest resistance . The structure–activity relationship (SAR) studies indicate that modifications on the nitrogen atom of the thiazolidine moiety significantly influence antibacterial potency.
Antifungal Activity
In addition to antibacterial properties, related compounds have also exhibited antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains like Trichoderma viride and Aspergillus fumigatus. The most potent antifungal activity was noted for specific derivatives .
Case Studies
A notable study investigated the biological activity of a series of thiazolidine derivatives. The results indicated that certain substitutions on the core structure enhanced both antibacterial and antifungal activities significantly . For example:
- Compound 8 : Exhibited superior activity against E. cloacae with an MIC of 0.004 mg/mL.
- Compound 12 : Demonstrated effective inhibition against S. aureus with an MIC of 0.015 mg/mL.
These findings underscore the importance of structural modifications in enhancing biological efficacy.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
-
Step 1 : Formation of the tetrahydroquinazoline core via cyclocondensation of substituted anthranilic acid derivatives with thiourea or its analogs under reflux conditions (e.g., ethanol or DMF as solvents, zinc chloride as a catalyst) .
-
Step 2 : Introduction of the 2-methoxyethyl and propyl groups via nucleophilic substitution or alkylation. For example, reaction with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) .
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Step 3 : Sulfanylidene group incorporation using sulfurizing agents like Lawesson’s reagent or P₂S₅ under inert atmospheres .
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Purification : Column chromatography or recrystallization (solvents: ethyl acetate/hexane) followed by TLC and NMR validation .
- Key Reagents/Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature |
|---|---|---|---|
| 1 | ZnCl₂ | DMF | 80–100°C |
| 2 | 2-Methoxyethyl bromide, K₂CO₃ | Acetonitrile | 60–70°C |
| 3 | Lawesson’s reagent | Toluene | 110°C |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxyethyl -OCH₂CH₂O- δ 3.2–3.5 ppm) and carbonyl groups (C=O δ ~170 ppm) .
- IR Spectroscopy : Confirms sulfanylidene (C=S stretch ~1200 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₄N₃O₃S: 362.15) .
- X-ray Crystallography (if crystals obtained): Resolves bond angles/distances (e.g., S=C–N torsion angles ~150°) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanylidene incorporation step?
- Methodological Answer :
- DOE (Design of Experiments) : Vary parameters like solvent polarity (toluene vs. DMF), temperature (80–120°C), and reagent stoichiometry (1.2–2.0 eq. Lawesson’s reagent) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track C=O → C=S conversion in real-time .
- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energetics and guide solvent selection (e.g., toluene’s low polarity favors thiolation) .
Q. How to resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardized Assays :
- Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 1 mM ATP).
- Validate via positive controls (e.g., staurosporine for kinase inhibition) .
- Data Normalization : Account for nonspecific binding by subtracting background activity in DMSO-only controls .
- Structural Dynamics : Perform molecular docking (AutoDock Vina) to assess binding pose consistency with the sulfanylidene moiety’s role in H-bonding .
Q. What computational strategies predict the compound’s reactivity in novel biological targets?
- Methodological Answer :
- Reaction Path Search : Combine quantum mechanics (QM) and molecular mechanics (MM) to model interactions with cysteine proteases or kinases. For example, simulate nucleophilic attack by cysteine thiolate on the sulfanylidene group .
- Machine Learning : Train models on existing quinazoline bioactivity data (ChEMBL) to prioritize targets (e.g., EGFR, PI3K) .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .
Data Contradiction Analysis
Q. How to address discrepancies in solubility profiles across different studies?
- Methodological Answer :
- Solvent System Variation : Test solubility in PBS (pH 7.4), DMSO, and PEG-400 to identify formulation-dependent artifacts .
- Dynamic Light Scattering (DLS) : Measure aggregation propensity at 0.1–1.0 mM concentrations .
- Cross-Validate : Compare experimental LogP (shake-flask method) with computational predictions (e.g., XLogP3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
